molecular formula C7H11NO B1362679 4-(Prop-2-yn-1-yl)morpholine CAS No. 5799-76-8

4-(Prop-2-yn-1-yl)morpholine

Cat. No. B1362679
M. Wt: 125.17 g/mol
InChI Key: OKDZHAQIKCVKFE-UHFFFAOYSA-N
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Patent
US07132533B2

Procedure details

Preparation of example 246 from Intermediate 147(d) of Example 147 (300 mg, 0.794 mmol) was carried out in three steps in a manner similar to that described for the preparation of Example 233 except that 4-prop-2-ynyl-morpholine was used instead of dimethyl-prop-2-ynyl-amine in step 1. 4-Prop-2-ynyl-morpholine was prepared by refluxing 3-bromo-propyne, morpholine and K2CO3 in tetrahydrofuran for 1 hour. The title compound (34 mg, 0.073 mmol) was obtained as a yellow powder in 18% overall yield.
Name
Intermediate 147(d)
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[NH:6][C:7]2[CH:8]=[C:9]([NH:19][C:20]([O:22]C(C)(C)C)=O)[CH:10]=[C:11]3[C:17](=[O:18])[NH:16][N:15]=[CH:14][C:13]=1[C:12]=23)=O.[CH2:27]([N:30]1[CH2:35][CH2:34][O:33][CH2:32][CH2:31]1)[C:28]#[CH:29].Br[CH2:37][C:38]#[CH:39].N1[CH2:45][CH2:44]OCC1.C([O-])([O-])=O.[K+].[K+].O1[CH2:56][CH2:55][CH2:54][CH2:53]1>>[CH2:27]([N:30]1[CH2:35][CH2:34][O:33][CH2:32][CH2:31]1)[C:28]#[CH:29].[N:30]1([CH2:27][C:28]#[C:3][C:5]2[NH:6][C:7]3[CH:8]=[C:9]([NH:19][C:20]([C@@H:38]4[CH2:39][C@H:37]4[C:45]4[CH:44]=[CH:56][CH:55]=[CH:54][CH:53]=4)=[O:22])[CH:10]=[C:11]4[C:17](=[O:18])[NH:16][N:15]=[CH:14][C:13]=2[C:12]=34)[CH2:35][CH2:34][O:33][CH2:32][CH2:31]1 |f:4.5.6|

Inputs

Step One
Name
Intermediate 147(d)
Quantity
300 mg
Type
reactant
Smiles
COC(=O)C=1NC=2C=C(C=C3C2C1C=NNC3=O)NC(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)N1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC#C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C#C)N1CCOCC1
Name
Type
product
Smiles
N1(CCOCC1)CC#CC=1NC=2C=C(C=C3C2C1C=NNC3=O)NC(=O)[C@H]3[C@@H](C3)C3=CC=CC=C3
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.073 mmol
AMOUNT: MASS 34 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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